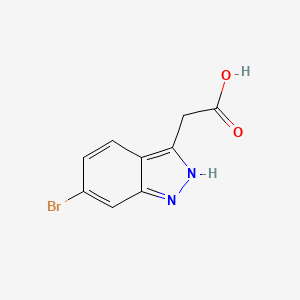

2-(6-Bromo-1H-indazol-3-yl)acetic acid

Descripción general

Descripción

“2-(6-Bromo-1H-indazol-3-yl)acetic acid” is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.07 .

Molecular Structure Analysis

The InChI code for “2-(6-Bromo-1H-indazol-3-yl)acetic acid” is 1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place and under -20°C .Aplicaciones Científicas De Investigación

Anticancer Properties

Indazoles, including derivatives like 2-(6-Bromo-1H-indazol-3-yl)acetic acid, exhibit promising anticancer potential. Researchers have synthesized various indazole-based compounds and evaluated their effects on cancer cell lines. For instance, Raffa et al. synthesized 3-amino-N-phenyl-1H-indazole-1-carboxamides and tested them against clinically isolated human cancer cell lines . Investigating the specific anticancer mechanisms and potential targets of this compound could lead to novel therapeutic strategies.

Herbicidal Activity

Interestingly, the 1H-indazolyl fragment has been associated with better herbicidal activity compared to the 2H-indazolyl fragment . Further exploration of the herbicidal properties of 2-(6-Bromo-1H-indazol-3-yl)acetic acid could contribute to the development of environmentally friendly herbicides.

Phosphoinositide 3-Kinase δ Inhibition

Indazoles can serve as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme involved in signaling pathways related to inflammation and immune responses. Targeting PI3Kδ has implications for treating respiratory diseases . Investigating whether 2-(6-Bromo-1H-indazol-3-yl)acetic acid exhibits PI3Kδ inhibitory activity would be valuable.

Safety and Hazards

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other indazole derivatives, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular signaling pathways .

Biochemical Pathways

Indazole derivatives have been reported to show a broad range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent .

Result of Action

Indazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

2-(6-bromo-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKLTNRDAAYQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716725 | |

| Record name | (6-Bromo-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Bromo-1H-indazol-3-yl)acetic acid | |

CAS RN |

944904-66-9 | |

| Record name | (6-Bromo-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

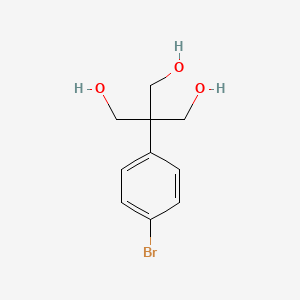

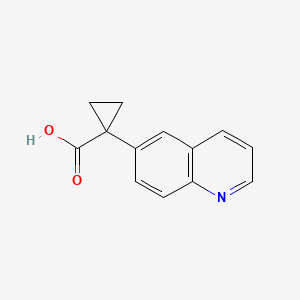

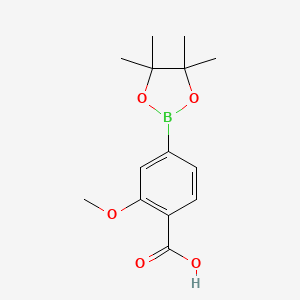

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)